molecular formula C21H14Cl2N4O B12165318 2-[(4-chlorophenyl)amino]-3-{[(4-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(4-chlorophenyl)amino]-3-{[(4-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12165318
M. Wt: 409.3 g/mol
InChI Key: JGGZKSRJSHJOJF-UHFFFAOYSA-N
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Description

. It is a solid substance with a melting point between 45.0°C and 49.0°C . The compound is off-white to pale beige in color and slightly soluble in chloroform and methanol .

Preparation Methods

Synthetic Routes:: The synthetic route to obtain 2-aminobiphenyl derivatives involves the reaction of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyrido[1,2-a]pyrimidine-6-carboxylate with formamide, followed by hydrolysis .

Reaction Conditions::

    Reaction with Formamide:

Industrial Production Methods:: Industrial-scale production methods for this compound may involve variations of the synthetic route, optimization of reaction conditions, and purification steps.

Chemical Reactions Analysis

Types of Reactions::

    Hydrolysis: The reaction with formamide involves hydrolysis of the cyano group to yield the desired 2-aminobiphenyl derivative.

Common Reagents and Conditions::

    Formamide: Used as a reactant in the hydrolysis step.

    Reflux: Provides the necessary heat for the reaction.

Major Products:: The major product formed is the 2-aminobiphenyl derivative.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for the synthesis of other organic compounds.

    Biology: Investigating its interactions with biological molecules.

    Medicine: Potential pharmacological activities or drug development.

    Industry: As an intermediate in the production of other chemicals.

Mechanism of Action

The specific mechanism of action for this compound depends on its context (e.g., as a drug or catalyst). Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s worth noting that the uniqueness of 2-aminobiphenyl lies in its specific substitution pattern and functional groups. Researchers often compare it with related biphenyl derivatives to understand structure-activity relationships.

Properties

Molecular Formula

C21H14Cl2N4O

Molecular Weight

409.3 g/mol

IUPAC Name

2-(4-chloroanilino)-3-[(4-chlorophenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C21H14Cl2N4O/c22-14-4-8-16(9-5-14)24-13-18-20(25-17-10-6-15(23)7-11-17)26-19-3-1-2-12-27(19)21(18)28/h1-13,25H

InChI Key

JGGZKSRJSHJOJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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